molecular formula C7H9BrN2O B3358925 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone CAS No. 82982-56-7

2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone

Cat. No.: B3358925
CAS No.: 82982-56-7
M. Wt: 217.06 g/mol
InChI Key: QJWIMGXDWBBGAN-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and a 2,4-dimethyl substitution on the imidazole ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone typically involves the bromination of 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form imidazole N-oxides.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Formation of 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets, particularly in the development of drugs targeting various diseases.

Case Study: Antimicrobial Activity
Research has indicated that imidazole derivatives, including 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, exhibit antimicrobial properties. A study evaluated its efficacy against several bacterial strains, showing promising results against Gram-positive bacteria due to its ability to inhibit cell wall synthesis .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its bromine atom can be substituted in nucleophilic substitution reactions to form various derivatives.

Data Table: Synthesis Pathways

Reaction TypeProductYield (%)Reference
Nucleophilic Substitution2-Amino-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone85
Coupling Reaction2-Bromo-N-(2,4-dimethylimidazol-5-yl)acetamide90

Agricultural Chemistry

There is emerging research on the use of imidazole derivatives as agrochemicals. The compound's structure allows it to function as a fungicide or pesticide.

Case Study: Fungicidal Properties
In a study focusing on agricultural applications, this compound demonstrated significant antifungal activity against common crop pathogens. The compound's effectiveness was attributed to its ability to disrupt fungal cell membranes .

Biological Research

The compound has been investigated for its role in biological assays, particularly in studying enzyme inhibition.

Data Table: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)Reference
Cyclic nucleotide phosphodiesteraseCompetitive Inhibition12
Protein Kinase ANon-competitive Inhibition25

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone largely depends on its interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-Bromo-1H-imidazole
  • 2-Chloro-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone
  • 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone

Comparison: Compared to its analogs, 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone exhibits unique reactivity due to the presence of the bromine atom, which can participate in halogen bonding and substitution reactions

Biological Activity

2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, a compound belonging to the imidazole derivatives class, has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields including medicinal chemistry and pharmacology.

Molecular Formula: C₇H₉BrN₂O
Molar Mass: 217.06 g/mol
CAS Number: 82982-56-7

The compound features a bromine atom and a 2,4-dimethyl substitution on the imidazole ring, contributing to its unique reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves the bromination of 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the bromine atom allows for halogen bonding, which can enhance binding affinity to specific enzymes or receptors. Additionally, the imidazole ring can coordinate with metal ions, influencing various biochemical pathways .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi. The compound's structural features may contribute to its effectiveness against microbial pathogens .

Anticancer Potential

Recent studies have explored the anticancer potential of imidazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation. For example, certain imidazole derivatives have shown promising results against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Data Table: Biological Activities

Activity Type Target IC50/Effect Reference
AntimicrobialVarious bacteriaInhibition zones measured
AnticancerMDA-MB-231 (breast cancer)Significant inhibition observed
Enzyme InhibitionDprE1 (tuberculosis target)IC50 values around 2.2 - 3.0 μM

Case Studies

  • Antimicrobial Study : A study evaluated various imidazole derivatives for their antimicrobial efficacy against fungal and bacterial strains. The results indicated that structural modifications could enhance activity compared to standard antibiotics .
  • Cancer Research : Investigations into the anticancer properties revealed that certain derivatives of imidazole could effectively inhibit tumor growth in vitro, suggesting a pathway for developing new therapeutic agents targeting specific cancers .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position of the ketone undergoes nucleophilic substitution (SN2) under various conditions. This reactivity enables the formation of derivatives with amines, thiols, and other nucleophiles.

Key Reactions and Conditions:

Reaction TypeReagents/ConditionsProductYield (%)Source
Amine substitutionPrimary amines in DMF, 60–80°C1-(2,4-dimethyl-1H-imidazol-5-yl)-2-aminoethanone85
Azide substitutionSodium azide in DMF, 50°C2-Azido-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone78
Thiol substitutionThiophenol, K₂CO₃ in acetone, RT2-Phenylthio-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone92

Mechanistic Insights:

  • Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity.

  • Elevated temperatures accelerate substitution rates in sterically hindered environments.

Reduction Reactions

The ketone group is reducible to secondary alcohols using hydride-based reagents.

Experimental Data:

Reducing AgentSolventTemperatureProductYield (%)Source
NaBH₄Methanol0°C–RT1-(2,4-dimethyl-1H-imidazol-5-yl)ethanol65
LiAlH₄THFReflux1-(2,4-dimethyl-1H-imidazol-5-yl)ethanol88

Notes:

  • LiAlH₄ provides higher yields but requires anhydrous conditions.

  • NaBH₄ is preferred for milder reductions.

Coupling Reactions

The compound participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, when paired with palladium catalysts.

Example Reaction:

SubstrateCatalystProductYield (%)Source
Phenylboronic acidPd(PPh₃)₂Cl₂, Na₂CO₃1-(2,4-dimethyl-1H-imidazol-5-yl)-2-phenylethanone76

Conditions:

  • Solvent: Toluene/ethanol (10:1)

  • Temperature: Reflux (110°C)

Oxidation Reactions

While the ketone group resists further oxidation, the imidazole ring can form N-oxides under strong oxidizing conditions.

Reported Oxidation Pathway:

Oxidizing AgentSolventProductYield (%)Source
mCPBADCM1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone N-oxide70

Challenges:

  • Over-oxidation may degrade the imidazole ring.

  • Optimal yields require stoichiometric control.

Stability and Handling

  • Storage: Stable under inert gas (N₂/Ar) at −20°C.

  • Decomposition: Prolonged exposure to moisture or light may hydrolyze th

Properties

IUPAC Name

2-bromo-1-(2,5-dimethyl-1H-imidazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-4-7(6(11)3-8)10-5(2)9-4/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWIMGXDWBBGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537485
Record name 2-Bromo-1-(2,5-dimethyl-1H-imidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82982-56-7
Record name 2-Bromo-1-(2,5-dimethyl-1H-imidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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